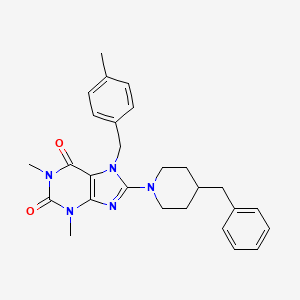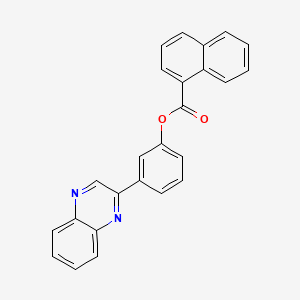![molecular formula C21H17ClN4O3 B14920036 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B14920036.png)
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methylenehydrazino linkage, and a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 2-methylphenyl isocyanate to form the desired product. This reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Nitration: The final step involves the nitration of the benzamide moiety using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, palladium on carbon (Pd/C).
Substitution: Amines, thiols, organic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, resulting in anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
4-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE can be compared with other similar compounds, such as:
- 4-CHLORO-N-{2-[((2E)-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE
- 4-CHLORO-N-{4-[(2E)-2-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE
These compounds share similar structural features but differ in specific functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C21H17ClN4O3 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H17ClN4O3/c1-14-4-2-3-5-18(14)24-21(27)16-8-11-19(20(12-16)26(28)29)25-23-13-15-6-9-17(22)10-7-15/h2-13,25H,1H3,(H,24,27)/b23-13+ |
InChI Key |
XKDQWMPATVLMFQ-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NN=CC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-4-methyl-8-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}-2H-chromen-2-one](/img/structure/B14919957.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B14919961.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919974.png)

![1-[(4-Ethylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B14919982.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B14919985.png)
![methyl 4-{[({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B14920002.png)
![2-Oxo-1,2-diphenylethyl 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14920009.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B14920015.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B14920017.png)
![Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]-](/img/structure/B14920024.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14920027.png)
![ethyl 2-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14920044.png)
